7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one, also known as 2H-1-Benzopyran-2-one with the CAS number 16850-99-0, is a complex organic compound belonging to the class of benzopyran derivatives. This compound features a unique structural arrangement that includes a benzopyran core and a furan ring, which contribute to its chemical behavior and potential biological activities. It has garnered interest in various scientific fields due to its diverse applications and properties.
The compound can be sourced from chemical suppliers specializing in organic compounds. Benchchem, for instance, lists it among their products, indicating its availability for research purposes.
7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one is classified under the following categories:
The synthesis of 7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one typically involves multi-step organic reactions. A common synthetic route includes the condensation of a benzopyran derivative with a furan derivative in the presence of suitable catalysts.
Key steps in the synthesis may include:
The molecular structure of 7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one can be represented using various notation systems:
Property | Details |
---|---|
CAS Number | 16850-99-0 |
Molecular Formula | C19H20O5 |
Molecular Weight | 328.4 g/mol |
IUPAC Name | 7-[3-(5,5-dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one |
InChI Key | GXTVQAPXQFZGLW-UHFFFAOYSA-N |
Canonical SMILES | CC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C |
The chemical structure exhibits significant features such as:
7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one involves interaction with specific molecular targets within biological systems. This may include:
Further studies are necessary to elucidate its binding affinity and interactions with target proteins.
The physical properties of 7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one include:
Key chemical properties encompass:
7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one has numerous scientific applications:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0